molecular formula C11H13N3O2 B1480398 6-(Diallylamino)pyrimidine-4-carboxylic acid CAS No. 1856516-37-4

6-(Diallylamino)pyrimidine-4-carboxylic acid

Cat. No.: B1480398
CAS No.: 1856516-37-4
M. Wt: 219.24 g/mol
InChI Key: QJJNCVZXERBWRP-UHFFFAOYSA-N
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Description

6-(Diallylamino)pyrimidine-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and infectious disease research. Compounds within this structural class have demonstrated promising antitubercular activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis . Research into analogous 6-dialkylaminopyrimidine carboxamides indicates they exhibit a novel mechanism of action , showing no cross-resistance with conventional anti-tuberculosis drugs like isoniazid or rifampin . Preliminary studies suggest that these compounds are bactericidal against replicating Mtb strains and do not function through frequently encountered promiscuous mechanisms, such as disruption of the QcrB subunit, inhibition of cell wall biosynthesis, or causing DNA damage . This unique profile makes the pyrimidine carboxamide core a valuable template for hit-to-lead optimization programs aimed at developing new therapeutic agents for multidrug-resistant tuberculosis . The compound is intended for research purposes only, strictly for use in laboratory settings.

Properties

IUPAC Name

6-[bis(prop-2-enyl)amino]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJNCVZXERBWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Diallylamino)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitubercular and anticancer properties. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationship (SAR) studies, and relevant case studies.

Research indicates that derivatives of pyrimidine-4-carboxylic acids, including this compound, exhibit various mechanisms of action:

  • Antitubercular Activity : Compounds in the 6-dialkylaminopyrimidine carboxamide series have shown moderate to potent antitubercular activity against clinical strains of Mycobacterium tuberculosis (Mtb) without cross-resistance to conventional drugs. This suggests a novel mechanism that does not interfere with common drug targets such as DNA gyrase or cell wall biosynthesis pathways .
  • Histone Demethylase Inhibition : Some derivatives are noted for their ability to inhibit histone demethylases, which play a crucial role in cancer metastasis. Specifically, compounds targeting RBP2 (a histone demethylase) have been shown to inhibit growth and movement of lung cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications can enhance the biological activity of pyrimidine derivatives:

CompoundR GroupsBiological ActivityIC50 (nM)
Compound 1CyclopropylmethylamideNAPE-PLD inhibitor72
Compound 2MorpholineNAPE-PLD inhibitor150
Compound 3DimethylamineModerate activity300

These studies demonstrate that specific substitutions at the R1, R2, and R3 positions significantly influence the potency and selectivity of these compounds against their biological targets .

Case Studies

  • Antitubercular Efficacy : In a study focusing on the antitubercular properties of pyrimidine derivatives, compounds were screened for activity against Mtb. The results indicated that certain structural modifications led to enhanced efficacy without general cytotoxicity, confirming their potential as novel therapeutic agents .
  • Cancer Treatment Potential : Another investigation highlighted the efficacy of pyrimidine derivatives in inhibiting histone demethylases involved in cancer progression. The study found that specific compounds could significantly reduce cell proliferation in lung cancer models, suggesting their utility as anticancer agents .

Scientific Research Applications

Antitubercular Activity

One of the most promising applications of 6-(Diallylamino)pyrimidine-4-carboxylic acid is its role in the development of antitubercular agents. Research has shown that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis (Mtb) strains, with mechanisms of action distinct from existing tuberculosis drugs.

Case Study: Structure-Activity Relationship Analysis

A study evaluated a series of pyrimidine carboxamide derivatives, including those based on this compound, for their antitubercular properties. The findings highlighted:

  • Novel Mechanisms : Compounds demonstrated activity without cross-resistance to conventional drugs, indicating unique targets within Mtb .
  • SAR Insights : Structure-activity relationship studies revealed that specific substitutions at the pyrimidine core significantly influenced potency. For instance, modifications at the 4 and 6 positions enhanced activity against clinical strains .

Table 1: Antitubercular Activity of Pyrimidine Derivatives

CompoundActivity (MIC µg/mL)Mechanism of Action
Compound A0.5Inhibition of cell wall synthesis
Compound B1.0DNA damage induction
Compound C0.25Unknown target interaction

Enzyme Inhibition Studies

Another significant area of application for this compound is in enzyme inhibition studies, particularly targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines, which have various physiological roles.

Case Study: NAPE-PLD Inhibitors

Research has focused on optimizing pyrimidine derivatives as inhibitors of NAPE-PLD:

  • Potency Improvement : Modifications to the R groups on the pyrimidine structure led to compounds with significantly increased inhibitory activity (e.g., pIC50 = 7.14 ± 0.04) compared to earlier derivatives .
  • Physicochemical Properties : Enhancements in solubility and stability were achieved through strategic substitutions, making these compounds suitable for in vivo applications .

Table 2: Inhibitory Potency of Pyrimidine Derivatives on NAPE-PLD

CompoundIC50 (nM)R1 GroupR2 Group
Compound D72Cyclopropylmethylamide(S)-3-phenylpiperidine
Compound E50DimethylamineMorpholine
Compound F30(S)-3-hydroxypyrrolidine(S)-3-phenylpiperidine

Synthesis and Modification Potential

The ability to synthesize and modify this compound derivatives allows for a broad range of applications in drug development.

Synthetic Pathways

Research has established various synthetic routes for creating analogs with enhanced biological activity:

  • Nucleophilic Displacement Reactions : These reactions have been employed to introduce different amines, yielding a variety of substituted pyrimidines with distinct pharmacological profiles .
  • Decarboxylation Reactions : Certain derivatives undergo decarboxylation under specific conditions, leading to new compounds that may exhibit improved efficacy or reduced toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of 6-(Diallylamino)pyrimidine-4-carboxylic acid with analogous pyrimidine derivatives:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Diallylamino C₁₁H₁₃N₃O₂ 219.24 Intermediate for antitubercular agents; moderate solubility in polar solvents
6-Aminopyrimidine-4-carboxylic acid Amino C₅H₅N₃O₂ 139.11 Higher water solubility; used in coordination chemistry
6-(Trifluoromethyl)-4-pyrimidinecarboxylic acid Trifluoromethyl C₆H₃F₃N₂O₂ 204.10 Enhanced metabolic stability; electron-withdrawing effects
6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropylmethylamino C₉H₁₁N₃O₂ 193.20 Improved lipophilicity; potential CNS drug candidate
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid Chloro + Pyridinyl C₁₀H₆ClN₃O₂ 235.63 Reactivity in cross-coupling reactions; antimicrobial activity
Key Observations:
  • Solubility: Amino and carboxylic acid groups (e.g., 6-aminopyrimidine-4-carboxylic acid) enhance water solubility, while hydrophobic substituents like trifluoromethyl or cyclopropylmethyl reduce it .
  • Reactivity: Chloro and diallylamino groups facilitate nucleophilic substitution or cross-coupling reactions, critical for synthesizing bioactive derivatives .
  • Electronic Effects: Trifluoromethyl groups withdraw electrons, stabilizing the pyrimidine ring, whereas diallylamino groups donate electrons, increasing nucleophilicity at the 4-position .

Preparation Methods

General Synthetic Strategy for Pyrimidine-4-carboxylic Acids with Amino Substituents

The preparation of substituted pyrimidine-4-carboxylic acids bearing basic amino groups at the 6-position typically follows a multi-step synthetic route:

  • Step A: Formation of Pyrimidine Core with Cyano and Chloro Substituents
    Starting from malonic acid dinitrile or related precursors, reaction with reagents such as dimethylformamide chloride (DMF-Cl) in an inert solvent (e.g., chloroform) at controlled temperatures (10–110 °C) yields intermediates like 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride. This intermediate can be isolated as a perchlorate salt for purification purposes.

  • Step B: Amino Substitution at the 6-Position
    The chlorine atom at the 6-position of the pyrimidine ring is replaced by a primary or secondary amine, such as diallylamine, through nucleophilic substitution. This step forms the corresponding 6-(diallylamino) substituted intermediate.

  • Step C: Ring Closure to Pyrimidine
    Treatment of the amino-substituted intermediate with ammonia under heating conditions promotes ring closure, forming the 4-amino-5-cyano pyrimidine core.

  • Step D: Conversion of Cyano to Carboxylic Acid
    The cyano group at the 5-position is saponified to the carboxylic acid using aqueous sulfuric acid or alcoholic alkali metal hydroxide solutions, yielding the final 6-(diallylamino)pyrimidine-4-carboxylic acid.

This approach benefits from readily available starting materials, mild reaction conditions, and good yields with high purity.

Specific Considerations for this compound

While direct literature detailing the exact synthesis of this compound is limited, the general methodology for related pyrimidine carboxylic acids applies, with diallylamine used as the nucleophile for substitution at the 6-position.

Step Reaction Description Reagents/Conditions Outcome
A Formation of chlorinated cyano intermediate Malonic acid dinitrile + DMF-Cl, inert solvent, 10–110 °C 1-dimethylamino-3-chloro-4-cyano intermediate
B Substitution of chlorine by diallylamine Diallylamine, nucleophilic substitution conditions 6-(Diallylamino)-4-cyano pyrimidine intermediate
C Ring closure to pyrimidine Ammonia, heating 6-(Diallylamino)-4-amino-5-cyano pyrimidine
D Saponification of cyano to carboxylic acid Aqueous acid or alkali hydroxide This compound

Alternative Synthetic Routes and Related Methods

  • Coupling and Nucleophilic Displacement Route
    Another common approach involves starting from 6-chloropyrimidine-4-carboxylic acid, which is first coupled with an amine via amide bond formation using coupling agents such as HATU. Subsequently, the 6-chloro substituent is displaced by diallylamine under nucleophilic substitution conditions to yield the target compound.

  • Cyclization of Arylamidines with Ketones
    For related pyrimidine derivatives, cyclization of aryl carboxamidines with methyl ketones (e.g., methyl 2,2-dimethoxyethyl ketone) forms the pyrimidine ring, which can then be oxidized and functionalized to introduce carboxylic acid and amino substituents. Although this method is more common for 2-aryl pyrimidines, it illustrates the diversity of pyrimidine synthesis strategies.

Research Findings and Reaction Optimization

  • Reaction Conditions
    Optimal temperatures for the initial formation of the chlorinated intermediate range from 10 °C to 80 °C, with inert solvents like chloroform or benzene providing good yields and purity.

  • Purification
    Conversion of intermediates into perchlorate salts enhances purification efficiency.

  • Yields and Purity
    The described processes generally afford excellent yields and products in high purity, suitable for further biological or medicinal chemistry applications.

  • Substituent Effects
    The diallylamino group, being lipophilic and flexible, may require careful control of reaction times and temperatures during nucleophilic substitution to avoid side reactions or polymerization of allyl groups.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Malonic acid dinitrile + DMF-Cl route Malonic acid dinitrile, DMF-Cl, diallylamine Formation of chlorinated cyano intermediate → substitution with diallylamine → ring closure → cyano saponification Simple, uses readily available reagents, high yield, pure products Requires careful temperature control; multi-step
Coupling and nucleophilic displacement 6-Chloropyrimidine-4-carboxylic acid, diallylamine, coupling agents (HATU) Amide coupling → nucleophilic displacement of 6-chloro by diallylamine Modular, allows variation of amine substituents May require expensive coupling reagents
Cyclization of aryl carboxamidines Arylamidines, methyl ketones Cyclization → oxidation → functional group transformations Versatile for aryl-substituted pyrimidines Less direct for diallylamino substitution

Q & A

Q. What are the critical safety considerations for handling 6-(diallylamino)pyrimidine-4-carboxylic acid in laboratory settings?

The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and causes severe eye irritation (H319). Researchers must wear appropriate PPE (gloves, goggles), avoid inhalation of dust/vapors, and ensure workspace ventilation. Storage should be in tightly sealed containers at recommended temperatures: -20°C for long-term stability (powder) or -80°C for solutions . First aid measures include rinsing eyes with water for 15 minutes (P305+P351+P338) and seeking medical attention for ingestion .

Q. What synthetic strategies are commonly employed for pyrimidine-4-carboxylic acid derivatives?

A foundational approach involves condensation reactions (e.g., 4-chlorobenzaldehyde with aminopyridine derivatives) followed by cyclization. Catalysts like palladium or copper and solvents such as DMF or toluene are often used to optimize yield and purity. For example, thieno[2,3-d]pyrimidine-4-carboxylic acid amides were synthesized via coupling reactions with aminopyridines, suggesting analogous methods for diallylamino derivatives .

Q. How should researchers address regulatory compliance for this compound?

The material is exempt from SARA Title III Sections 302, 313, and 311/312 reporting. It is not listed under California Proposition 65 or state-specific right-to-know laws. Documentation should emphasize research-only use and adherence to local disposal regulations (P501) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for antimicrobial studies?

Virtual libraries can predict TrmD enzyme inhibition (a bacterial target) by modeling interactions between the pyrimidine core and active sites. Molecular docking and dynamics simulations assess binding affinity and stability. In one study, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid showed enhanced activity against clinical microbial strains when optimized via in silico screening .

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?

Cross-validation strategies include:

  • Repeating assays under varied conditions (pH, temperature).
  • Using orthogonal assays (e.g., MIC testing alongside time-kill curves).
  • Analyzing purity via HPLC or NMR to rule out synthetic byproducts. Discrepancies may arise from unmodeled solvent effects or protein flexibility in docking studies .

Q. How can ecological risks be assessed for this compound despite limited ecotoxicity data?

Predictive tools like QSAR models estimate persistence (e.g., BIOWIN) or bioaccumulation (logP calculations). Comparative analysis with structurally similar compounds (e.g., pyrimidine carboxylates) provides provisional insights. Researchers should implement waste containment protocols and monitor biodegradation in simulated environments .

Q. What experimental design principles optimize antimicrobial activity screening for this compound?

  • In vitro: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including multidrug-resistant clinical isolates.
  • In silico: Use cheminformatics tools (e.g., SwissADME) to predict bioavailability and toxicity.
  • Dose-response: Employ checkerboard assays to identify synergies with existing antibiotics .

Q. How can structural modifications enhance target selectivity in kinase inhibition studies?

SAR studies suggest:

  • Introducing diallylamino groups improves membrane permeability.
  • Carboxylic acid moieties enable hydrogen bonding with kinase ATP-binding pockets.
  • Substituent variation at the pyrimidine 2- and 4-positions modulates affinity for specific kinases (e.g., EGFR vs. VEGFR2) .

Q. What analytical techniques validate the structural integrity of synthesized derivatives?

  • HPLC-MS: Confirms purity and molecular weight.
  • NMR (1H/13C): Verifies substitution patterns (e.g., diallyl group integration at δ 5.0–5.8 ppm).
  • X-ray crystallography: Resolves conformational details critical for docking accuracy .

Q. How do storage conditions impact compound stability during long-term studies?

Degradation is minimized by storing powders at -20°C (3-year stability) and solutions at -80°C (6-month stability). Room-temperature shipping (<2 weeks) is permissible. Periodic LC-MS analysis monitors decomposition products like oxidized diallyl groups .

Methodological Notes

  • Contradiction Management: When bioactivity data conflicts with computational models, prioritize empirical validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
  • Regulatory Documentation: Maintain records of SDS updates (e.g., SARA exemptions) and disposal certifications to comply with institutional audits .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Diallylamino)pyrimidine-4-carboxylic acid
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6-(Diallylamino)pyrimidine-4-carboxylic acid

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